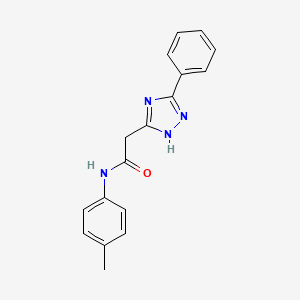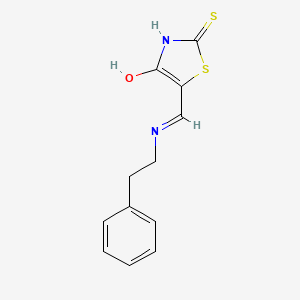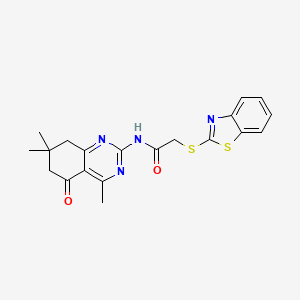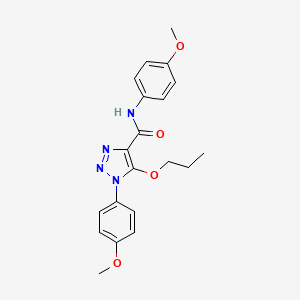![molecular formula C20H18N6O2 B11192852 1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-phenylethyl)-1H-imidazole-4-carboxamide](/img/structure/B11192852.png)
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-phenylethyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-phenylethyl)-1H-imidazole-4-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole, pyridine, and imidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-phenylethyl)-1H-imidazole-4-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative under cyclization conditions.
Pyridine ring functionalization: The pyridine ring is functionalized with the oxadiazole moiety through a nucleophilic substitution reaction.
Imidazole ring formation: The imidazole ring is synthesized by reacting glyoxal with ammonia and formaldehyde.
Final coupling: The final step involves coupling the imidazole and pyridine-oxadiazole intermediates using a coupling reagent such as carbonyl diimidazole in an appropriate solvent like toluene
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-phenylethyl)-1H-imidazole-4-carboxamide undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-phenylethyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent, particularly against bacterial and viral pathogens.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-phenylethyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Imidazole Derivatives: Compounds like metronidazole and omeprazole share the imidazole ring and are used in various therapeutic applications.
Uniqueness
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-phenylethyl)-1H-imidazole-4-carboxamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H18N6O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-phenylethyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C20H18N6O2/c1-13(15-6-4-3-5-7-15)23-19(27)17-11-26(12-22-17)18-10-16(8-9-21-18)20-24-14(2)25-28-20/h3-13H,1-2H3,(H,23,27) |
InChI Key |
DBOXGTGINLSILW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NC(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11192772.png)
![2-(2,5-dichlorophenyl)-8-methoxy-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11192780.png)
![1-(2,3-Dimethylphenyl)-4-{7-methylimidazo[1,2-a]pyridine-2-carbonyl}piperazine](/img/structure/B11192785.png)



![N-(2,5-dimethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11192807.png)
![N-(2,5-dimethylphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11192814.png)

![2-[4-(diphenylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one](/img/structure/B11192833.png)


![2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11192846.png)
![1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11192859.png)
